

physical and chemical properties of Coproporphyrin I- $^{15}\text{N}_4$

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Compound of Interest

Compound Name: Coproporphyrin I- $^{15}\text{N}_4$

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An In-depth Technical Guide to Coproporphyrin I- $^{15}\text{N}_4$

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coproporphyrin I is a naturally occurring porphyrin isomer that, unlike its counterpart Coproporphyrin III, is not an intermediate in the biosynthesis of heme and is considered a metabolic dead-end.[1] Elevated levels of Coproporphyrin I in biological fluids are a significant biomarker for certain metabolic disorders, most notably the porphyrias.[1][2][3] The $^{15}\text{N}_4$ isotopically labeled version, Coproporphyrin I- $^{15}\text{N}_4$, serves as an invaluable internal standard for the accurate quantification of endogenous Coproporphyrin I in complex biological matrices by mass spectrometry-based methods. Its use mitigates matrix effects and variations in sample processing, ensuring high precision and accuracy in clinical and research settings. This guide provides a comprehensive overview of the physical and chemical properties of Coproporphyrin I- $^{15}\text{N}_4$, detailed experimental protocols for its use, and its relevance in biological pathways.

Physical and Chemical Properties

Coproporphyrin I- $^{15}\text{N}_4$ shares nearly identical physical and chemical properties with its unlabeled counterpart, with the primary difference being its molecular weight due to the incorporation of four ^{15}N isotopes.

Table 1: Physical and Chemical Properties of Coproporphyrin I and Coproporphyrin I-¹⁵N₄

Property	Coproporphyrin I	Coproporphyrin I- ¹⁵ N ₄	References
Molecular Formula	C ₃₆ H ₃₈ N ₄ O ₈	C ₃₆ H ₃₈ ¹⁵ N ₄ O ₈	[4]
Molecular Weight	654.71 g/mol	658.68 g/mol	[4]
Appearance	Solid, White to off-white	Solid	[4]
Melting Point	Data for the free acid is not readily available. The tetramethyl ester melts at 252-254 °C.	Not available	[5][6]
Solubility	DMSO: 50 mg/mL (with sonication) Chloroform (tetramethyl ester): 10 mg/mL	Not specifically documented, but expected to be similar to the unlabeled form.	[4][6]
pKa (Predicted)	Strongest Acidic: 3.56 Strongest Basic: 5.18	Not specifically documented, but expected to be very similar to the unlabeled form.	[7]

Spectral Properties

The spectral properties of Coproporphyrin I are characteristic of porphyrins, with a strong absorption band in the near-UV region (Soret band) and several weaker bands in the visible region (Q-bands). The incorporation of ¹⁵N isotopes in Coproporphyrin I-¹⁵N₄ will primarily affect the NMR and mass spectra.

Table 2: Spectral Data for Coproporphyrin I

Technique	Spectral Features	References
UV-Vis Spectroscopy	Soret Band: ~398-400 nm Q-Bands: Multiple weaker bands in the 500-650 nm region. The exact positions and intensities are solvent-dependent.	[8] [9] [10] [11] [12]
NMR Spectroscopy (^{13}C)	Complete assignments for the tetramethyl esters of coproporphyrin isomers are available. The spectra can differentiate between the isomers.	[13] [14]
Mass Spectrometry (MS/MS)	Precursor Ion $[\text{M}+\text{H}]^+$: m/z 655.3 Major Fragment Ion: m/z 596.3 (corresponding to the loss of a propionic acid group).	[15] [16]

For Coproporphyrin I- $^{15}\text{N}_4$, the precursor ion in mass spectrometry will be shifted to $[\text{M}+\text{H}]^+$: m/z 659.3, and the major fragment ion will be at m/z 600.3.[\[15\]](#)

Experimental Protocols

Quantification of Coproporphyrin I in Human Plasma using LC-MS/MS with Coproporphyrin I- $^{15}\text{N}_4$ Internal Standard

This protocol is a synthesis of methodologies described in the literature for the sensitive and accurate measurement of Coproporphyrin I.[\[15\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

1. Sample Preparation (Solid-Phase Extraction)

- To 100 μL of human plasma, add 25 μL of an internal standard working solution of Coproporphyrin I- $^{15}\text{N}_4$ in a suitable solvent (e.g., methanol).
- Add 200 μL of 1.25% ammonium hydroxide.

- Vortex mix the sample.
- Perform solid-phase extraction (SPE) using a mixed-mode anion exchange sorbent plate.
- Wash the SPE plate to remove interferences.
- Elute the analytes with a suitable elution solvent (e.g., a mixture of acetonitrile and formic acid).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 μ m).
 - Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to achieve separation of Coproporphyrin I from other matrix components.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Coproporphyrin I: m/z 655.3 \rightarrow 596.3
 - Coproporphyrin I-¹⁵N₄ (Internal Standard): m/z 659.3 \rightarrow 600.3

- Optimize collision energy and other MS parameters for maximum signal intensity.

3. Data Analysis

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (analyte/internal standard).
- Quantify the concentration of Coproporphyrin I in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of unlabeled Coproporphyrin I and a fixed concentration of the $^{15}\text{N}_4$ -labeled internal standard.

Stability and Storage

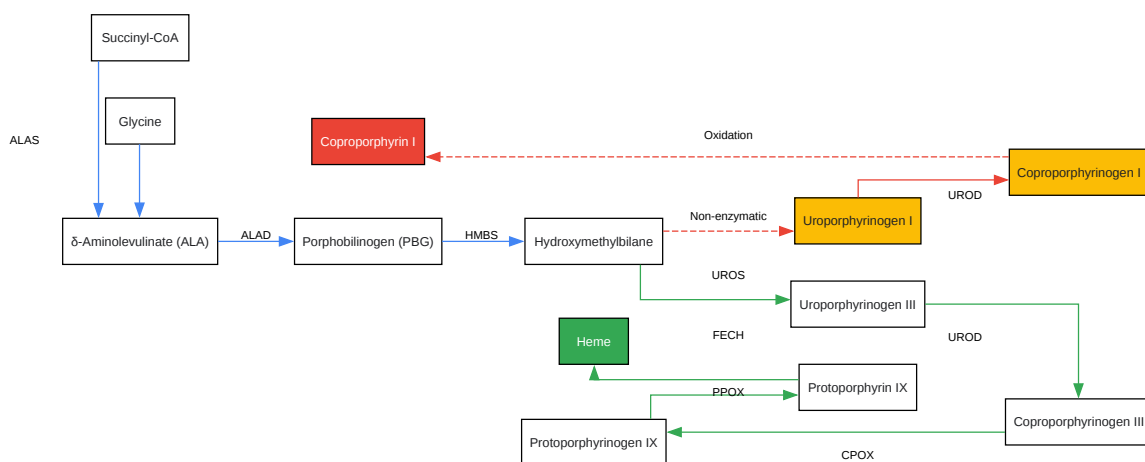
Coproporphyrins are known to be light-sensitive.[20] Therefore, all sample handling and storage should be performed under reduced light conditions. Plasma samples are typically stable when stored at -80°C .[3] Freeze-thaw stability has been demonstrated for up to three cycles.[20]

Biological Role and Signaling Pathways

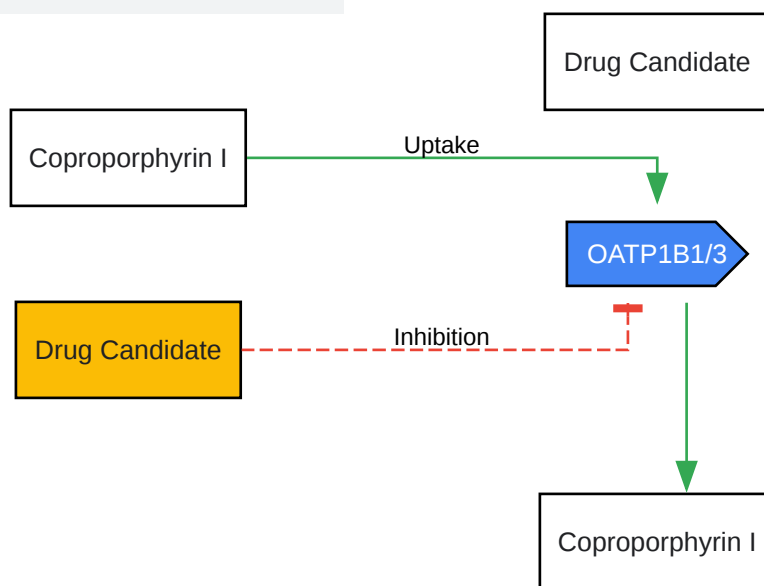
Coproporphyrin I is a byproduct of the heme biosynthesis pathway. Heme is an essential molecule involved in oxygen transport (hemoglobin and myoglobin), electron transport (cytochromes), and enzymatic catalysis. The synthesis of heme is a complex, multi-step process that occurs in both the mitochondria and the cytoplasm.[21][22]

Heme Biosynthesis Pathway and the Formation of Coproporphyrin I

The heme biosynthesis pathway begins with the condensation of glycine and succinyl-CoA in the mitochondria.[21][22] A series of enzymatic reactions leads to the formation of uroporphyrinogen III, which is then converted to coproporphyrinogen III. In a side reaction, uroporphyrinogen I can be formed non-enzymatically, which is then decarboxylated to coproporphyrinogen I. Coproporphyrinogen I cannot be further metabolized in the main heme pathway and is oxidized to Coproporphyrin I.



Increased Blood Coproporphyrin I
Indicates OATP Inhibition



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